6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-4-one is a non-peptide compound identified as a potent angiotensin II receptor antagonist. [] Angiotensin II receptor antagonists are a class of pharmaceutical compounds that block the action of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance in the body.
SL910102 was developed by Synthelabo, a pharmaceutical company, as part of their research into angiotensin receptor antagonists. It falls under the classification of non-peptide angiotensin II receptor antagonists, which are commonly used in the treatment of hypertension and heart failure due to their ability to block the vasoconstrictive effects of angiotensin II .
The synthesis of SL910102 involves several steps that typically include the following processes:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of SL910102 features a complex arrangement that includes:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with receptors .
SL910102 participates in various chemical reactions primarily related to its function as an angiotensin II receptor antagonist. Some notable reactions include:
The mechanism of action for SL910102 involves:
SL910102 exhibits several important physical and chemical properties:
The primary applications of SL910102 include:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: